Valerophenone Exhibits Intermediate Inhibitory Potency Against Carbonyl Reductase Compared to Alkyl Phenyl Ketone Homologs
Valerophenone demonstrates an intermediate inhibitory effect on carbonyl reductase activity relative to its homologs. In a direct comparative study, the inhibitory potency of alkyl phenyl ketones on pig heart cytosolic carbonyl reductase was ranked as follows: hexanophenone > valerophenone > heptanophenone > butyrophenone > propiophenone, with acetophenone and nonanophenone showing much lower potency [1].
| Evidence Dimension | Carbonyl Reductase Inhibitory Potency |
|---|---|
| Target Compound Data | Intermediate potency (Rank 2 of 7 tested compounds) |
| Comparator Or Baseline | Hexanophenone (Rank 1, highest potency); Butyrophenone (Rank 4, lower potency); Propiophenone (Rank 5, lower potency) |
| Quantified Difference | Valerophenone potency is lower than hexanophenone but higher than butyrophenone and propiophenone |
| Conditions | Pig heart cytosolic fraction; substrate: 4-benzoylpyridine; product: S(-)-α-phenyl-4-pyridylmethanol |
Why This Matters
This specific rank order allows researchers to select Valerophenone for studies requiring intermediate inhibition of carbonyl reductase, a key enzyme in drug metabolism and detoxification pathways, avoiding the excessive or insufficient potency of its nearest homologs.
- [1] Imamura Y, et al. Inhibition of carbonyl reductase activity in pig heart by alkyl phenyl ketones. J Enzyme Inhib Med Chem. 2007;22(1):105-9. View Source
